7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2S2/c1-20-11-10(12(22)19-14(20)23)21(13(16)18-11)6-7-24-15-17-8-4-2-3-5-9(8)25-15/h2-5H,6-7H2,1H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUHBWZPVLQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-65-2 | |
| Record name | 7-(2-(1,3-BENZOTHIAZOL-2-YLTHIO)ET)-8-BR-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that benzoxazole derivatives have a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer.
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects.
Biochemical Pathways
Benzoxazole derivatives are known to interact with multiple biochemical pathways due to their broad spectrum of pharmacological activities.
Biological Activity
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 476482-01-6) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in neuropharmacology and antimicrobial activity.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of purine and benzothiazole have shown efficacy in models of epilepsy. The mechanisms involved include modulation of voltage-gated sodium channels and GABA receptors, which are critical in controlling neuronal excitability.
Key Findings:
- Compounds structurally related to 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methylpurine have demonstrated significant anticonvulsant activity in various animal models.
- A study reported that a similar compound exhibited an effective dose (ED50) of 15.2 mg/kg in the PTZ test, indicating strong anticonvulsant potential .
Antimicrobial Activity
Benzothiazole derivatives have been extensively researched for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens.
Research Data:
A recent review highlighted several benzothiazole-based compounds with notable antimicrobial efficacy. For example:
| Compound | Structure | IC50 (μM) | MIC (μM) |
|---|---|---|---|
| 7a | H | 7.7 ± 0.8 | 0.08 |
| 7b | 2-Cl | NT | 0.32 |
| 7c | 4-Cl | NT | 0.32 |
| 7d | 2,4-Di Cl | NT | 0.25 |
| 7e | 4-F | 9.2 ± 1.5 | 0.09 |
| INH | — | 0.2 | — |
The compound's ability to inhibit microbial growth suggests it may be a candidate for further development as an antimicrobial agent .
The proposed mechanisms underlying the biological activities of this compound include:
- Ion Channel Modulation: Similar compounds have been shown to interact with voltage-gated sodium channels, affecting neurotransmitter release and neuronal firing rates.
- GABA Receptor Interaction: Compounds that enhance GABAergic transmission can provide anticonvulsant effects by increasing inhibitory neurotransmission in the central nervous system .
- Antimicrobial Pathways: The benzothiazole moiety is known to interfere with bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have documented the efficacy of related compounds in vivo:
- A study on a series of purine derivatives showed significant anticonvulsant effects with favorable therapeutic indices, suggesting a robust safety profile alongside efficacy .
- In vitro studies on benzothiazole derivatives indicated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, further supporting the compound's potential as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
